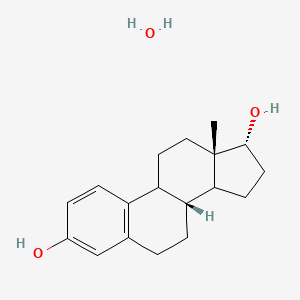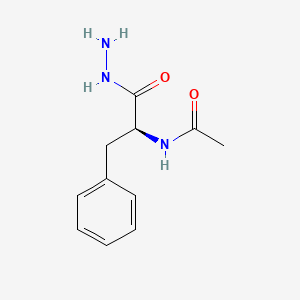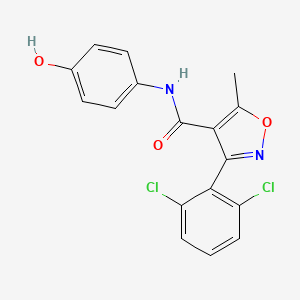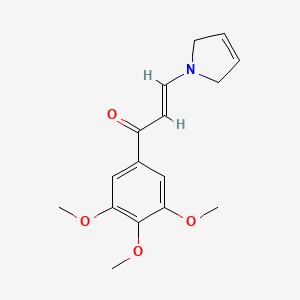
Eestradiol Hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol hemihydrate is a naturally occurring hormone circulating endogenously in females. It is a form of estradiol, which is the most potent form of estrogen, a steroid hormone that plays a crucial role in the regulation of the female reproductive system. Estradiol hemihydrate is commonly used in hormone therapy products to manage conditions associated with reduced estrogen levels, such as vulvovaginal atrophy and hot flashes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estradiol hemihydrate can be synthesized through various methods, including the esterification of estradiol. The process involves the reaction of estradiol with an appropriate acid or acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, estradiol hemihydrate is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is carefully monitored to maintain the required standards and to minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Estradiol hemihydrate undergoes various chemical reactions, including:
Oxidation: Estradiol can be oxidized to form estrone, another estrogenic hormone.
Reduction: Reduction reactions can convert estrone back to estradiol.
Substitution: Various substitution reactions can modify the functional groups on the estradiol molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include estrone, estriol, and various estradiol derivatives. These products have different biological activities and are used in various therapeutic applications .
Applications De Recherche Scientifique
Estradiol hemihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its role in cellular processes and its effects on gene expression.
Medicine: Used in hormone replacement therapy and the treatment of menopausal symptoms.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes
Mécanisme D'action
Estradiol hemihydrate exerts its effects by binding to estrogen receptors in various tissues, including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain. This binding activates the estrogen receptors, leading to the modulation of gene transcription and expression in estrogen receptor-expressing cells. The physiological effects include increased bone density, reduced vaginal dryness, and decreased hot flashes .
Comparaison Avec Des Composés Similaires
Estradiol hemihydrate is similar to other estrogenic compounds, such as:
- Estradiol acetate
- Estradiol benzoate
- Estradiol cypionate
- Estradiol dienanthate
- Estradiol valerate
- Ethinylestradiol
These compounds differ in their chemical structure, bioavailability, and pharmacokinetic properties. For example, ethinylestradiol has higher bioavailability and increased resistance to metabolism, making it more suitable for oral administration . Estradiol hemihydrate is unique in its specific hydration state, which affects its solubility and stability .
Propriétés
Formule moléculaire |
C18H26O3 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(8R,13S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate |
InChI |
InChI=1S/C18H24O2.H2O/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t14?,15-,16?,17-,18+;/m1./s1 |
Clé InChI |
QJNCGXGNKJUDEM-DGIUNILUSA-N |
SMILES isomérique |
C[C@]12CCC3[C@H](C1CC[C@H]2O)CCC4=C3C=CC(=C4)O.O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)

![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)

![N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide](/img/structure/B13822421.png)
![(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrolidin-1-yl]hexanoic acid](/img/structure/B13822423.png)



![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)

![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
